molecular formula C22H21NO5 B14946328 Ethyl 7-(furan-2-yl)-2,5-dioxo-4-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Ethyl 7-(furan-2-yl)-2,5-dioxo-4-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Cat. No.: B14946328
M. Wt: 379.4 g/mol
InChI Key: ZRPHZYINOYRYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 7-(2-FURYL)-2,5-DIOXO-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound features a unique structure that includes a furan ring, a quinoline core, and various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-(2-FURYL)-2,5-DIOXO-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the Paal-Knorr synthesis for the furan ring, followed by cyclization and functional group modifications to introduce the quinoline core and other substituents . The reaction conditions often require specific catalysts, such as palladium or gold, and may involve steps like cycloisomerization and hydroamination .

Industrial Production Methods

Industrial production of this compound may leverage continuous flow chemistry techniques to enhance yield and efficiency. Catalysts like Au nanoparticles supported on TiO2 can be used to accelerate reactions under mild conditions, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

ETHYL 7-(2-FURYL)-2,5-DIOXO-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

ETHYL 7-(2-FURYL)-2,5-DIOXO-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 7-(2-FURYL)-2,5-DIOXO-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways can vary depending on the specific application and target .

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl 7-(furan-2-yl)-2,5-dioxo-4-phenyl-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate

InChI

InChI=1S/C22H21NO5/c1-2-27-22(26)20-15(17-9-6-10-28-17)11-16-19(21(20)25)14(12-18(24)23-16)13-7-4-3-5-8-13/h3-10,14-15,20H,2,11-12H2,1H3,(H,23,24)

InChI Key

ZRPHZYINOYRYBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2)C3=CC=CC=C3)C4=CC=CO4

Origin of Product

United States

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